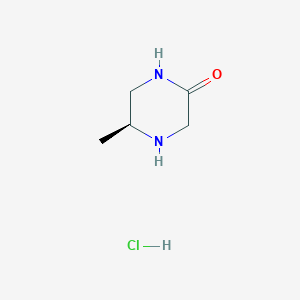

(5S)-5-methyl-2-piperazinone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5S)-5-methyl-2-piperazinone hydrochloride” is an organic compound that belongs to the piperazine family. It has a CAS Number of 1609388-47-7 and a molecular weight of 150.61 . It is also known as "(5S)-2,5-dimethylpiperazin-1-one hydrochloride".

Synthesis Analysis

The synthesis of piperazine derivatives, such as “(5S)-5-methyl-2-piperazinone hydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “(5S)-5-methyl-2-piperazinone hydrochloride” is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c1-4-2-7-5 (8)3-6-4;/h4,6H,2-3H2,1H3, (H,7,8);1H/t4-;/m0./s1 .Physical And Chemical Properties Analysis

“(5S)-5-methyl-2-piperazinone hydrochloride” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- (5S)-5-methyl-2-piperazinone hydrochloride has been utilized in the synthesis of various novel compounds, particularly in the creation of piperazine-linked hybrids. For instance, Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids using a key synthon derived from piperazine. These compounds exhibited potent antibacterial and cytotoxic activities against different bacterial strains and cell lines (Mekky & Sanad, 2020).

Versatile Scaffolds for Peptidomimetics

- Chiral piperazinones, synthesized starting from (5S)-5-methyl-2-piperazinone hydrochloride, serve as versatile scaffolds for peptidomimetics. F. Rübsam, Ralph Mazitschek, and A. Giannis (2000) demonstrated this by synthesizing chiral piperazinones as conformationally restricted peptidomimetics from inexpensive and readily available d-glucosamine hydrochloride and amino acid methyl esters (Rübsam, Mazitschek, & Giannis, 2000).

Synthesis of Piperazine Substituted Quinolones

- Piperazine substituted quinolones, synthesized using (5S)-5-methyl-2-piperazinone hydrochloride, have been developed as a series of potential therapeutic agents. Walid Fathalla and P. Pazdera (2017) described the synthesis of these compounds by direct condensation, showcasing the chemical versatility of piperazine derivatives (Fathalla & Pazdera, 2017).

Synthesis of Heteroditopic Ligands

- The molecule has been utilized in the creation of heteroditopic ligands for the binding of metal salts. Qiang Wang, Claire Wilson, A. J. Blake, and colleagues (2006) leveraged the chemical structure of (5S)-5-methyl-2-piperazinone hydrochloride in the one-pot halomethylation of various salicylaldehydes, establishing a flexible method to attach functional arms to these compounds for applications in organic and coordination chemistry (Wang et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5S)-5-methylpiperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZRUANCFYJHNH-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-methyl-2-piperazinone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)